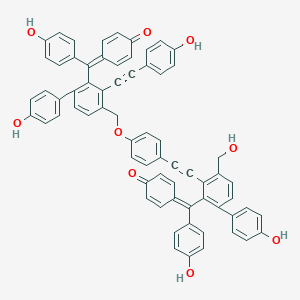
Direct Brown 44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Brown 44, also known as Direct Brown 3G, is a synthetic dye with the chemical formula C30H24N12Na2O6S2 and a molecular weight of 758.7 g/mol . It is primarily used for dyeing cellulose fibers, paper, and other materials. The compound is known for its brown color and is soluble in water, ethanol, and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Brown 44 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes, which are the primary components of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by isolating the acid form of the dye and dissolving it in dilute bases. The dye is then formulated into aqueous liquid formulations for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Direct Brown 44 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Direct Brown 44 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye for studying the properties of cellulose fibers and other materials.
Biology: Employed in staining techniques for biological specimens.
Industry: Widely used in the textile and paper industries for dyeing and printing applications
Mécanisme D'action
The mechanism of action of Direct Brown 44 involves the chemical bonding of the dye molecules with the fibers of the textile or paper. This bonding results in the desired coloration. The dye molecules interact with the fibers through hydrogen bonding, van der Waals forces, and other intermolecular interactions .
Comparaison Avec Des Composés Similaires
Direct Brown 44 can be compared with other similar compounds, such as:
Direct Yellow 11: Another azo dye used for similar applications but with a yellow color.
Direct Blue 80: A blue azo dye with different chromophoric properties.
Direct Orange 39: An orange azo dye used in textile and paper industries
This compound is unique due to its specific shade of brown and its solubility properties, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C30H24N12Na2O6S2 |
|---|---|
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O6S2.2Na/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
VTEBSADXXKSKOE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)

![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)

![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)



![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

